3-chloro-N-[1-(4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide
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Overview
Description
3-chloro-N-[1-(4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science. The presence of the trifluoromethyl group, along with the indole and benzamide moieties, contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[1-(4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, using reagents such as trifluoromethyl iodide and a radical initiator.
Formation of the Benzamide Moiety: The benzamide moiety can be formed by reacting the appropriate amine with benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[1-(4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
3-chloro-N-[1-(4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide has several scientific research applications:
Pharmaceuticals: Potential use as a tyrosinase inhibitor, which is relevant in the treatment of skin pigmentation disorders and neurodegenerative diseases.
Materials Science: The trifluoromethyl group enhances the compound’s stability and hydrophobicity, making it useful in the development of advanced materials.
Biological Research: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies.
Mechanism of Action
The mechanism of action of 3-chloro-N-[1-(4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-fluorophenyl-based benzamides: These compounds share similar structural features and exhibit comparable biological activities.
Trifluoromethyl-substituted indoles: These compounds also possess the trifluoromethyl group, contributing to their stability and biological activity.
Uniqueness
3-chloro-N-[1-(4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide is unique due to its specific combination of functional groups, which enhances its chemical stability and biological activity. The presence of both the trifluoromethyl and indole moieties makes it particularly effective as a tyrosinase inhibitor .
Properties
Molecular Formula |
C24H19ClF4N2O3 |
---|---|
Molecular Weight |
494.9 g/mol |
IUPAC Name |
3-chloro-N-[1-(4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]benzamide |
InChI |
InChI=1S/C24H19ClF4N2O3/c1-22(2)11-17-19(18(32)12-22)23(24(27,28)29,30-20(33)13-4-3-5-14(25)10-13)21(34)31(17)16-8-6-15(26)7-9-16/h3-10H,11-12H2,1-2H3,(H,30,33) |
InChI Key |
UEVKTNCJOXYBGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(C(=O)N2C3=CC=C(C=C3)F)(C(F)(F)F)NC(=O)C4=CC(=CC=C4)Cl)C |
Origin of Product |
United States |
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